![molecular formula C22H34N2O3 B14356021 N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide CAS No. 90708-60-4](/img/structure/B14356021.png)
N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide is a synthetic organic compound characterized by its unique structure, which includes a nitroheptyl group attached to a phenyl ring and an oct-7-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide typically involves a multi-step process:
Nitration: The initial step involves the nitration of heptane to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Coupling with Phenyl Ring: The nitroheptyl intermediate is then coupled with a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate with N-methylamine and oct-7-enoic acid under dehydrating conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, and automated systems for the amidation process to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Hydrolysis: Formation of oct-7-enoic acid and N-methylamine.
Applications De Recherche Scientifique
N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It can be used in studies investigating the effects of nitroalkyl groups on biological systems, including their potential as antimicrobial agents.
Mécanisme D'action
The mechanism of action of N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenyl ring and amide moiety may also contribute to its binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide: shares structural similarities with other nitroalkyl-substituted amides and phenyl derivatives.
This compound: can be compared with compounds like this compound and this compound.
Uniqueness
- The presence of both a nitro group and an oct-7-enamide moiety in this compound makes it unique compared to other similar compounds. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90708-60-4 |
|---|---|
Formule moléculaire |
C22H34N2O3 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N-methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide |
InChI |
InChI=1S/C22H34N2O3/c1-3-4-5-7-11-17-22(25)23(2)21-16-13-15-20(19-21)14-10-8-6-9-12-18-24(26)27/h3,13,15-16,19H,1,4-12,14,17-18H2,2H3 |
Clé InChI |
FLHKZEVMJJLKAY-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC(=C1)CCCCCCC[N+](=O)[O-])C(=O)CCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)

![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)
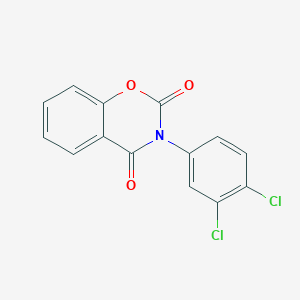
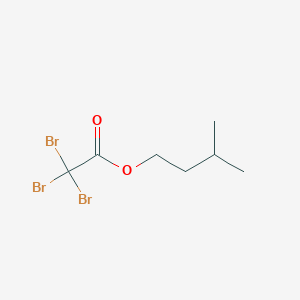
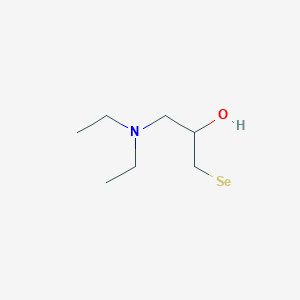
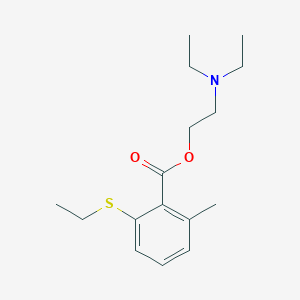
![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
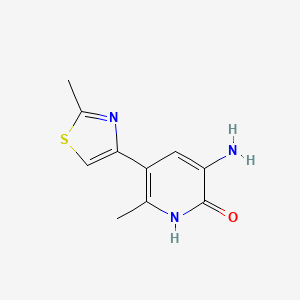

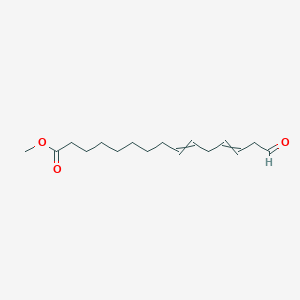
![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
